molecular formula C25H48N6O5S B14260494 Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide CAS No. 183873-21-4

Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide

Cat. No.: B14260494
CAS No.: 183873-21-4
M. Wt: 544.8 g/mol
InChI Key: GYVJLPOIVFNNHY-ZKHIMWLXSA-N
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Description

Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide is a peptide compound composed of five amino acids: glycine, L-isoleucine, L-isoleucine, L-leucine, and L-methioninamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like DCC or DIC in the presence of HOBt or HOAt are used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glycine, L-isoleucine, L-leucine, and L-methioninamide residues makes it a valuable compound for studying peptide interactions and developing peptide-based applications.

Properties

CAS No.

183873-21-4

Molecular Formula

C25H48N6O5S

Molecular Weight

544.8 g/mol

IUPAC Name

(2S,3S)-2-[(2-aminoacetyl)amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C25H48N6O5S/c1-8-15(5)20(30-19(32)13-26)25(36)31-21(16(6)9-2)24(35)29-18(12-14(3)4)23(34)28-17(22(27)33)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H2,27,33)(H,28,34)(H,29,35)(H,30,32)(H,31,36)/t15-,16-,17-,18-,20-,21-/m0/s1

InChI Key

GYVJLPOIVFNNHY-ZKHIMWLXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)CN

Origin of Product

United States

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